molecular formula C19H19N3O2 B2654981 8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol CAS No. 309711-59-9

8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol

Cat. No. B2654981
CAS RN: 309711-59-9
M. Wt: 321.38
InChI Key: CHVQAXYXYIDNDC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrrolo ring and a nitroso group . These types of compounds are often found in pharmaceuticals, organic materials, and bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolo ring and the nitroso group would be key structural elements .


Chemical Reactions Analysis

C-Nitroso compounds, which this molecule is, are known for their unique ambiphilic and high reactivity towards nucleophilic, electrophilic, and radical species .

Scientific Research Applications

Synthesis and Characterization

Research into compounds like 8-Ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol often focuses on their synthesis and characterization. For instance, studies on the synthesis of heterocyclic compounds, such as the formation of benzimidazo[2,1-a]isoquinoline through the reductive cyclization of related precursors, provide insights into the synthetic pathways that could be applied to similar compounds. These pathways are crucial for the development of new drugs and materials with potential applications in various industries (Kametani, Fujimoto, & Mizushima, 1975).

Pharmaceutical Research

Compounds with the isoquinoline structure have been explored for their pharmaceutical applications. For example, nitrophenyl-group-containing heterocycles have been synthesized and evaluated for their anticancer activity and antioxidant properties. These studies suggest that structurally similar compounds to this compound could also possess significant biological activities, warranting further investigation (Sayed et al., 2022).

Antiviral Research

The exploration of novel compounds for antiviral properties is another area of interest. For instance, benzo[de]isoquinoline-diones have shown inhibition of viral replication against herpes simplex and vaccinia viruses. This indicates that compounds with similar structural features or functional groups might also have potential as antiviral agents, suggesting a broad spectrum of applications for these molecules in medicinal chemistry and drug development (GARCIA-GANCEDO et al., 1979).

Material Science Applications

In material science, the synthesis and characterization of novel organic compounds often lead to the development of new materials with unique properties. For example, the study of imide derivatives and their gel-formation capabilities in different solvents opens up possibilities for using similar compounds in the creation of novel gels and materials with specific functionalities (Singh & Baruah, 2008).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis methods, biological activities, and potential applications in pharmaceuticals and other fields .

properties

IUPAC Name

8-ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-22-9-8-13-14(12-6-4-3-5-7-12)10-15-17(16(13)11-22)20-19(23)18(15)21-24/h3-7,10,20,23H,2,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVZKENYKWSYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C=C3C(=C2C1)NC(=C3N=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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